(S)-2-(Piperidin-2-yl)ethanol
Overview
Description
(S)-2-(Piperidin-2-yl)ethanol is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Piperidin-2-yl)ethanol typically involves the reduction of 2-(piperidin-2-yl)acetic acid. One common method employs lithium aluminium tetrahydride as the reducing agent in an anhydrous tetrahydrofuran solvent under an inert nitrogen atmosphere. The reaction is carried out at a controlled temperature, usually below 30°C, to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(Piperidin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Lithium aluminium tetrahydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
(S)-2-(Piperidin-2-yl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a ligand in receptor binding assays.
Mechanism of Action
The mechanism of action of (S)-2-(Piperidin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the ethanol moiety can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- (S)-1-Phenyl-2-(piperidin-2-yl)ethanol
- (S)-Piperidin-2-ylmethanol
- 2-(Piperidin-4-yl)ethanol
Comparison: (S)-2-(Piperidin-2-yl)ethanol is unique due to its specific stereochemistry and the position of the ethanol group on the piperidine ring. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs. For instance, (S)-1-Phenyl-2-(piperidin-2-yl)ethanol has a phenyl group that can influence its pharmacological properties, while (S)-Piperidin-2-ylmethanol lacks the ethanol moiety, affecting its solubility and reactivity .
Properties
IUPAC Name |
2-[(2S)-piperidin-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHDBHDZSMGHKF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353011 | |
Record name | 2-[(2S)-Piperidin-2-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103639-57-2 | |
Record name | 2-[(2S)-Piperidin-2-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (S)-2-(Piperidin-2-yl)ethanol in the synthesis of (+)-dumetorine?
A1: this compound serves as the starting material in the total synthesis of (+)-dumetorine described in the research []. The process utilizes five distinct steps, commencing with this specific enantiopure compound, to ultimately yield the target alkaloid. The reported overall yield for this synthesis is 29%.
Q2: How is this compound utilized within the flow chemistry approach described in the study?
A2: The researchers employed flow chemistry techniques to enhance the synthesis of (+)-dumetorine. Notably, this compound undergoes a ring-closing metathesis reaction facilitated by a novel polyethylene glycol-supported Hoveyda catalyst []. This reaction highlights the compound's reactivity and its suitability for flow chemistry applications. Furthermore, the study outlines a novel flow deprotection/Eschweiler-Clarke methylation sequence directly involving this compound, further demonstrating its versatility in a continuous flow setting [].
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